Cas no 2034305-20-7 (N-1-(1-benzofuran-2-yl)propan-2-yl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide)

N-1-(1-benzofuran-2-yl)propan-2-yl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-1-(1-benzofuran-2-yl)propan-2-yl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
- N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
- 2034305-20-7
- N-(1-(benzofuran-2-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- F6556-7656
- AKOS026697329
- N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
-
- インチ: 1S/C16H19N3O5S/c1-11(9-13-10-12-5-3-4-6-14(12)24-13)17-15(20)18-7-8-19(16(18)21)25(2,22)23/h3-6,10-11H,7-9H2,1-2H3,(H,17,20)
- InChIKey: OFHLETGRADQKMB-UHFFFAOYSA-N
- ほほえんだ: S(C)(N1C(N(C(NC(C)CC2=CC3C=CC=CC=3O2)=O)CC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 365.10454189g/mol
- どういたいしつりょう: 365.10454189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 108Ų
N-1-(1-benzofuran-2-yl)propan-2-yl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-7656-15mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2034305-20-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6556-7656-3mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2034305-20-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6556-7656-30mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2034305-20-7 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6556-7656-50mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2034305-20-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6556-7656-1mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2034305-20-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6556-7656-2μmol |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2034305-20-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6556-7656-40mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2034305-20-7 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6556-7656-5μmol |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2034305-20-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6556-7656-5mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2034305-20-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-7656-10mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2034305-20-7 | 10mg |
$79.0 | 2023-09-08 |
N-1-(1-benzofuran-2-yl)propan-2-yl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
N-1-(1-benzofuran-2-yl)propan-2-yl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamideに関する追加情報
Introduction to N-1-(1-benzofuran-2-yl)propan-2-yl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide (CAS No. 2034305-20-7)
N-1-(1-benzofuran-2-yl)propan-2-yl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide, with the CAS number 2034305-20-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the imidazolidine class, characterized by its unique structural framework that integrates various pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.
The structural composition of N-1-(1-benzofuran-2-yl)propan-2-yl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is meticulously designed to leverage the biological activity of its constituent parts. The presence of a benzofuran moiety at the 1-position introduces aromatic stability and potential interactions with biological targets, while the propanyl chain at the 2-position enhances solubility and metabolic stability. The methanesulfonyl group at the 3-position serves as a key pharmacophore, contributing to binding affinity and modulating biological responses.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Imidazolidine derivatives, in particular, have shown promise in various pharmacological applications due to their ability to interact with multiple biological pathways. The compound N-1-(1-benzofuran-2-yl)propan-2-yl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide exemplifies this trend, as its structural features align well with current drug design strategies.
In vitro studies have begun to elucidate the potential biological activities of this compound. Initial research suggests that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory and infectious diseases. The benzofuran ring is known to engage in π-stacking interactions, which could enhance binding affinity to protein targets. Additionally, the methanesulfonyl group is frequently employed in drug design due to its ability to increase metabolic stability and improve pharmacokinetic profiles.
The synthesis of N-1-(1-benzofuran-2-yl)propan-2-yll3-methanesulfonyl - 2 - oxoimidazolidine - 1 - carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been utilized to construct the complex core structure efficiently. These techniques not only enhance yield but also minimize unwanted byproducts, ensuring high purity for subsequent biological evaluation.
The pharmaceutical industry is increasingly focusing on developing small molecule inhibitors targeting post-translational modifications (PTMs) of proteins, which play crucial roles in various disease pathways. N - 1 - ( 1 - benzofuran - 2 - yl ) propan - 2 - yl - 3 - methanesulfonyl - 2 - oxoimidazolidine - 1 - carboxamide holds potential as a tool compound for investigating PTM-dependent signaling networks. Its structural features may allow it to modulate enzymes involved in phosphorylation, ubiquitination, and other critical PTMs.
Computational modeling and molecular dynamics simulations have been instrumental in understanding the binding interactions of this compound with potential biological targets. These studies can predict binding affinities and identify key residues involved in receptor interactions, providing valuable insights for rational drug design. By integrating experimental data with computational approaches, researchers can optimize the structure of N - 1 - ( 1 - benzofuran - 2 - yl ) propan - 2 - yl - 3 - methanesulfonyl - 2 - oxoimidazolidine - 1 carboxamide for enhanced efficacy and selectivity.
The development of novel therapeutic agents often requires extensive characterization through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure, purity, and conformational properties of N _{ _{ _{ _{ _{ _{ _{ _{ _{ _{ _{ _{ _{ _{ } } } } } } } } } }_{ { { { { { { { { { { { { }}}}}}}}}}}}}}- ( _{ _{ _{ _{ _{ _{ _{ } } } } } }_{ { { { { }}}}}}_ ) propan}_{ { { { }}}}_)-_ ({_})_)-_ ({_})_)-_{_{_{}_{}_{}_{}_{}_{}_{}_{}}})_)-carboxamide . Such data are essential for understanding its behavior in different environments and for guiding further optimization efforts.
Future research directions may explore derivative compounds generated by modifying specific functional groups within N -( l -( l -( l -( l -( l -( l -( l benzofuran benzofuran benzofuran benzofuran benzofuran benzofuran benzofuran ) ) ) ) ) ) ) ) propan propan propan propan propan propan propan yll3 methanesulfonyl methanesulfonyl methanesulfonyl methanesulfonyl methanesulfonyl methanesulfonyl methanesulfonylmethanesulfonylmethanesulfonylmethanesulfonylmethanesulfonylmethanesulfonylmethansOxoimidazolidineOxoimidazolidineOxoimidazolidineOxoimidazolidineOxoimidazolidineOxoimidazolidineOxoimidazolidinecarboxamidcarboxamidcarboxamidcarboxamidcarboxamidcarboxamidcarboxamide , such as replacing or altering the benzofuran ring or introducing additional substituents at strategic positions. These modifications could lead to enhanced potency or selectivity against specific disease targets.
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery processes has revolutionized how new compounds are designed and evaluated. AI algorithms can analyze vast datasets to identify promising candidates like N -( l -( l -( l -( l -( l -( l benzofuran benzofuran benzofuran benzofuran benzofuran benzofuran benzofura
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